![molecular formula C10H18 B14608725 1,2-Dimethylbicyclo[2.2.2]octane CAS No. 60565-26-6](/img/structure/B14608725.png)
1,2-Dimethylbicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethylbicyclo[2.2.2]octane is a bicyclic organic compound characterized by its unique structure, which consists of two fused cyclohexane rings. This compound is part of the bicyclo[2.2.2]octane family, known for its rigidity and stability. The bicyclic structure provides interesting chemical properties, making it a subject of study in various fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethylbicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. This reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves catalytic processes. Zeolitic catalysts are used to facilitate the reaction, ensuring high yield and purity of the product. The process is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethylbicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: Halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms, are common.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,2-Dimethylbicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Studied for its potential interactions with biological molecules, providing insights into molecular recognition and binding.
Medicine: Investigated for its potential use in drug design and development, particularly as a scaffold for creating new therapeutic agents.
Mechanism of Action
The mechanism of action of 1,2-Dimethylbicyclo[2.2.2]octane involves its interaction with various molecular targets. The rigid bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. This interaction can lead to changes in the molecular pathways, affecting biological processes. The compound’s stability and unique structure make it an effective tool for studying molecular interactions and mechanisms .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[3.3.1]nonane: Another bicyclic compound with a larger ring system.
Bicyclo[3.3.3]undecane: Features an even larger ring system compared to 1,2-Dimethylbicyclo[2.2.2]octane.
Uniqueness
This compound stands out due to its specific ring size and the presence of methyl groups, which influence its chemical reactivity and physical properties. The rigidity and stability of its structure make it particularly useful in applications requiring precise molecular interactions and stability under various conditions .
Properties
CAS No. |
60565-26-6 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
1,2-dimethylbicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H18/c1-8-7-9-3-5-10(8,2)6-4-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
DNMMOJFNWUQMHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CCC1(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


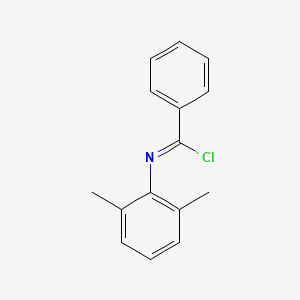
![1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride](/img/structure/B14608657.png)

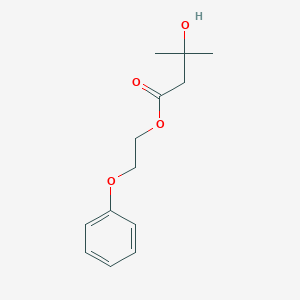
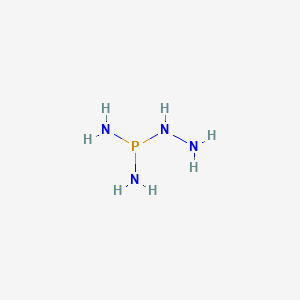
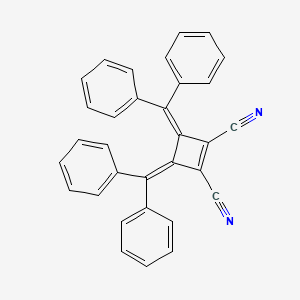
![1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14608686.png)
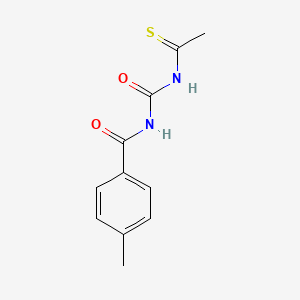

![N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14608700.png)

![5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14608708.png)
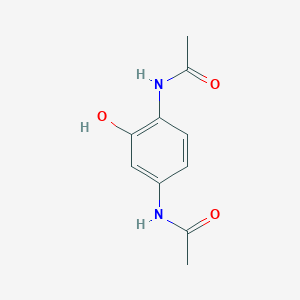
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14608732.png)
